4-(Pyrazol-1-yl)benzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRLZNMOGQIRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Pyrazol 1 Yl Benzenesulfonic Acid
Strategic Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-(pyrazol-1-yl)benzenesulfonic acid reveals two primary disconnections, offering distinct strategic approaches to its synthesis. The first key disconnection is at the C-N bond between the pyrazole (B372694) and the benzene (B151609) ring. This suggests a synthesis strategy involving the coupling of a pyrazole moiety with a pre-functionalized benzenesulfonic acid derivative. The second significant disconnection is at the C-S bond of the benzenesulfonic acid group, which points towards a strategy where a 1-phenylpyrazole precursor is subjected to a sulfonation reaction. These two approaches form the basis for the various synthetic methodologies discussed below.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be achieved through a variety of classical and contemporary methods. These routes can be broadly categorized into the functionalization of a pre-existing pyrazole scaffold, the sulfonation of an aryl-pyrazole system, cyclocondensation reactions to form the pyrazole ring, and modern cross-coupling methodologies.
Regioselective Functionalization Approaches on Pyrazole Scaffolds
The direct functionalization of a pyrazole ring at a specific position is a powerful tool in organic synthesis. However, achieving high regioselectivity can be challenging due to the presence of two nitrogen atoms. For the synthesis of this compound, this approach is less common as it would require the selective N-arylation of pyrazole with a halosubstituted benzenesulfonic acid, a reaction that can be complicated by the formation of regioisomers.
Sulfonation Procedures for Aryl Systems
A direct and efficient method for the synthesis of this compound involves the electrophilic sulfonation of 1-phenylpyrazole. The pyrazol-1-yl group acts as an ortho-, para-directing group, making the para-position of the phenyl ring susceptible to electrophilic attack.
Common sulfonating agents include fuming sulfuric acid (oleum) and chlorosulfonic acid. The reaction with oleum typically leads to the desired this compound. nih.gov When chlorosulfonic acid is used in a solvent like chloroform, sulfonation can occur at the 4-position of the pyrazole ring. nih.gov By carefully controlling the reaction conditions, such as temperature and the choice of sulfonating agent, the desired regioselectivity can be achieved.
Table 1: Comparison of Sulfonating Agents for 1-Phenylpyrazole
| Sulfonating Agent | Typical Reaction Conditions | Major Product | Reference |
|---|---|---|---|
| Oleum (H₂SO₄ + SO₃) | Stirring at room temperature | This compound | nih.gov |
| Chlorosulfonic acid (ClSO₃H) | In chloroform | 1-Phenylpyrazole-4-sulfonic acid | nih.gov |
Cyclocondensation Reactions of Precursors
The construction of the pyrazole ring through a cyclocondensation reaction is a cornerstone of heterocyclic chemistry. In the context of synthesizing this compound, this approach involves the reaction of a 1,3-dicarbonyl compound with 4-hydrazinylbenzenesulfonic acid or a derivative thereof. This method is often referred to as the Knorr pyrazole synthesis. nih.gov
The regioselectivity of this reaction is a critical consideration, as it can lead to the formation of two possible regioisomers. The outcome is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine (B178648) can yield a mixture of 1,3- and 1,5-disubstituted pyrazoles. nih.gov
A variation of this method involves the use of α,β-unsaturated ketones and their derivatives as the three-carbon component. organic-chemistry.org
Table 2: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine Derivative | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diketone | 4-Hydrazinylbenzenesulfonamide hydrochloride | Reflux in ethanol with acid catalyst | Substituted 4-(Pyrazol-1-yl)benzenesulfonamide | nih.gov |
| α,β-Unsaturated ketone | 4-Hydrazinylbenzenesulfonamide hydrochloride | Ultrasound irradiation in ethanol/acetic acid | Substituted 4-(4,5-dihydropyrazol-1-yl)benzenesulfonamide |
Cross-Coupling Methodologies for Aryl-Pyrazole Linkages
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-N bonds, which can be applied to the synthesis of this compound. The most prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling would involve the reaction of a pyrazole-1-boronic acid derivative with a 4-halobenzenesulfonic acid derivative in the presence of a palladium catalyst and a base.
The Buchwald-Hartwig amination provides a more direct route, coupling pyrazole with a 4-halobenzenesulfonic acid or its derivative. This reaction is catalyzed by a palladium or copper complex with a suitable ligand. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.
Table 3: Cross-Coupling Strategies for Aryl-Pyrazole Bond Formation
| Reaction | Reactants | Catalyst/Ligand System | Typical Base | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pyrazole-1-boronic acid + 4-Halobenzenesulfonic acid derivative | Pd(OAc)₂ / SPhos | K₃PO₄ | General methodology |
| Buchwald-Hartwig | Pyrazole + 4-Halobenzenesulfonic acid derivative | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | General methodology |
Optimization of Reaction Conditions: Yield, Purity, and Selectivity
The optimization of reaction conditions is paramount to ensure high yield, purity, and, where applicable, regioselectivity in the synthesis of this compound.
For sulfonation reactions , the concentration of the sulfonating agent, reaction temperature, and reaction time are key parameters. For instance, increasing the temperature or using a stronger sulfonating agent can lead to the formation of di-sulfonated byproducts.
In cyclocondensation reactions , the pH of the reaction medium can significantly influence the regioselectivity. The use of acidic or basic conditions can favor the formation of one regioisomer over the other. The choice of solvent and temperature also plays a crucial role in reaction rate and yield.
For cross-coupling reactions , the optimization involves screening different catalysts, ligands, bases, solvents, and temperatures. The nature of the halide (I, Br, Cl) on the benzenesulfonic acid derivative and any protecting groups on the pyrazole can also impact the reaction efficiency. The development of high-throughput screening methods has greatly accelerated the optimization of these complex reaction systems.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aimed at reducing the environmental impact of chemical processes. Key strategies include the use of alternative energy sources, eco-friendly solvents, and improving reaction efficiency.
One notable green methodology is the use of ultrasonic irradiation. researchgate.net This technique has been successfully employed in the synthesis of 4-(3, 5-diarylsubstituted)-4,5-dihydro-1H-pyrazol-1-yl) benzene sulfonamides, demonstrating several advantages over conventional heating methods. The primary benefits include significantly shorter reaction times, excellent product yields, simpler procedural setups, and the ability to conduct reactions under milder conditions. researchgate.net For instance, the synthesis of certain pyrazoline-containing benzenesulfonamides was achieved by irradiating a mixture of substituted prop-2-en-1-ones and 4-hydrazinylbenzenesulfonamide hydrochloride with ultrasound in an open vessel. The use of sound energy accelerates the reaction, often leading to higher efficiency and reduced energy consumption compared to traditional thermal methods. impactfactor.org
Solvent-free reactions represent another significant advancement in green synthesis. An example is the preparation of an acyl pyrazole derivative, which was achieved by heating a mixture of an aldehyde, pyrazole, and an oxoammonium salt oxidant at 55°C without any solvent. mdpi.com This approach not only eliminates the environmental and health hazards associated with volatile organic solvents but also simplifies product isolation, often yielding a pure product through simple extraction. mdpi.com
The principles of green chemistry focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. unibo.it Methodologies like ultrasound-assisted synthesis and solvent-free reactions align with these principles by reducing reaction times, energy input, and the use of harmful solvents. impactfactor.orgmdpi.com
Table 1: Comparison of Synthetic Methods
| Feature | Conventional Heating | Ultrasound Irradiation |
|---|---|---|
| Energy Source | Thermal/Electric | Sound Energy (>20 KHz) impactfactor.org |
| Reaction Time | 5-20 hours impactfactor.org | 5-10 minutes impactfactor.org |
| Reaction Rate | Slower | Several folds higher impactfactor.org |
| Conditions | Often requires high temperatures | Milder conditions, often room temperature researchgate.net |
| Yield | Variable | Generally excellent yields researchgate.net |
Derivatization and Chemical Modification Strategies
This compound is a versatile scaffold that allows for chemical modifications at three main positions: the sulfonic acid group, the pyrazole ring, and the benzene ring. These modifications are crucial for developing new compounds with tailored properties.
The sulfonic acid group is a key site for derivatization, most commonly transformed into sulfonyl chlorides and subsequently into a wide array of sulfonamides. The conversion to a sulfonyl chloride is a critical intermediate step, typically achieved by reacting the corresponding phenylpyrazole derivative with chlorosulfonic acid. nih.gov This creates a highly reactive electrophilic sulfonyl chloride moiety. nih.gov
This sulfonyl chloride intermediate readily reacts with primary or secondary amines to form stable sulfonamide linkages. nih.gov This reaction is a cornerstone for creating libraries of novel compounds. For example, various 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized by reacting the appropriate sulfonyl chloride with different functionalized amines in the presence of a base like triethylamine. nih.gov This method is efficient, proceeds at room temperature, and generally results in good yields of the desired sulfonamide products after purification by recrystallization. nih.gov
Table 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class |
|---|---|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride derivative | Functionalized amine | THF nih.gov | Room temperature, ~2 hours nih.gov | 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivative |
The pyrazole ring itself offers multiple positions for substitution, allowing for the introduction of various functional groups that can significantly influence the molecule's properties. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov By choosing appropriately substituted precursors, a wide range of functionalized pyrazoles can be prepared.
Common functionalization strategies include:
Alkylation/Arylation: Introducing alkyl or aryl groups at positions 3 and 5 of the pyrazole ring is a common strategy. For example, reacting 2,4-pentanedione with 4-hydrazinobenzenesulfonamide hydrochloride yields 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. nih.gov Similarly, using substituted diaryl chalcones leads to the formation of 3,5-diaryl substituted pyrazoles. researchgate.net
Acylation: The pyrazole ring can be functionalized with acetyl groups. The synthesis of 4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide demonstrates this, where two acetyl groups are present on the pyrazole ring. nih.gov
Halogenation: Introduction of halogen atoms, such as bromine or chlorine, onto the pyrazole ring is another modification pathway, as seen in the synthesis of 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride. nih.gov
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group (carbaldehyde) at the 4-position of the pyrazole ring, creating a key intermediate for further elaboration. nih.gov
These substitutions are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.gov
The benzene ring of the this compound moiety is susceptible to electrophilic aromatic substitution, although the existing substituents influence the position and feasibility of further reactions. libretexts.org The sulfonic acid group is a deactivating, meta-directing group, while the pyrazol-1-yl group's directing effect is more complex.
The introduction of the sulfonic acid group itself is an example of electrophilic aromatic substitution (sulfonation). libretexts.org Further substitutions on the benzene ring are less commonly reported in the direct modification of the final molecule but can be achieved by using appropriately substituted starting materials. For instance, starting with a substituted 1-phenylpyrazole allows for the synthesis of derivatives with substituents on the benzene ring.
A key synthetic step, the regioselective electrophilic aromatic substitution reaction between a 1-phenylpyrazole derivative and chlorosulfonic acid, yields the corresponding benzenesulfonyl chloride, demonstrating that the benzene ring is reactive towards strong electrophiles. nih.gov While sulfonation is reversible under certain conditions (e.g., heating in dilute aqueous acid), other electrophilic substitutions like nitration or halogenation could theoretically be performed, though they would require careful control of reaction conditions to achieve desired regioselectivity. libretexts.org
Advanced Spectroscopic and Structural Elucidation of 4 Pyrazol 1 Yl Benzenesulfonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 4-(Pyrazol-1-yl)benzenesulfonic acid in solution. The assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is foundational to this analysis. nih.gov
Due to the N-1 substitution of the pyrazole (B372694) ring, the typical tautomerism seen in N-unsubstituted pyrazoles is not observed in this molecule. nih.gov However, the acidic proton of the sulfonic acid group can lead to different species in solution depending on the solvent, including the potential for zwitterionic forms where the pyrazole acts as a base. The conformation of the molecule is largely defined by the torsional angle between the pyrazole and benzene (B151609) rings. The steric and electronic effects of the substituents on both rings influence the preferred conformation. nih.gov
In ¹H NMR spectra, the protons on the pyrazole ring are expected to appear as distinct signals. For a parent pyrazole, the proton at the C4 position typically appears as a triplet, while the C3 and C5 protons show as doublets. researchgate.netresearchgate.net For this compound, the protons on the benzene ring would present as a pair of doublets, characteristic of a 1,4-disubstituted pattern. In ¹³C NMR, the chemical shifts of the carbon atoms provide further structural confirmation. The carbons of the pyrazole ring can be distinguished from those of the benzene ring, and the carbon attached to the sulfonyl group will show a characteristic downfield shift. cdnsciencepub.comjocpr.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole C3-H | 7.8 - 8.2 | 138 - 142 |
| Pyrazole C4-H | 6.4 - 6.8 | 106 - 110 |
| Pyrazole C5-H | 7.6 - 8.0 | 128 - 132 |
| Benzene C2/6-H | 7.8 - 8.1 | 118 - 122 |
Note: These are predicted values based on data from related structures. Actual values may vary.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers significant insights into the functional groups and intermolecular forces, particularly hydrogen bonding, within this compound.
The sulfonic acid group (–SO₃H) is a strong hydrogen bond donor, and its interactions are prominent in the vibrational spectra. researchgate.net The FT-IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.com The S-O stretching and the broad O-H stretching vibrations, the latter often spanning a wide range (3000-2500 cm⁻¹) due to strong hydrogen bonding, are also key features. researchgate.net
Intermolecular hydrogen bonds can form between the sulfonic acid group of one molecule and the pyridine-like nitrogen (N-2) of the pyrazole ring of a neighboring molecule. nih.govnih.gov This self-assembly can lead to the formation of dimers, chains, or more complex networks. nih.gov These interactions cause shifts in the vibrational frequencies of the involved groups, providing evidence of their formation and strength.
Table 2: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (in SO₃H) | Stretching, H-bonded | 3000 - 2500 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=N, C=C (Rings) | Stretching | 1600 - 1450 |
| S=O (in SO₂) | Asymmetric Stretching | ~1350 |
| S=O (in SO₂) | Symmetric Stretching | ~1170 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The aromatic pyrazole and benzene rings contain π-electron systems, which give rise to characteristic π→π* transitions. The conjugation between the two rings through the C-N single bond can influence the position and intensity of these absorption bands.
The spectrum of this compound is expected to show intense absorption bands in the UV region. The introduction of the electron-withdrawing sulfonic acid group on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted 1-phenylpyrazole, depending on the nature of the electronic transitions. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic spectra and assign the observed transitions to specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.comnih.gov
Mass Spectrometry for Fragmentation Pathways and Isomeric Distinctions
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the compound. mdpi.com
Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) will undergo fragmentation. For benzenesulfonic acids, a common fragmentation pathway is the loss of SO₂ or SO₃. aaqr.orgnist.gov The pyrazole ring can also fragment, typically through the loss of HCN or N₂. researchgate.net
The expected fragmentation pathways for this compound could include:
Loss of SO₃ to give a pyrazolyl-phenyl cation.
Loss of SO₂ to form a phenolate-type radical cation. aaqr.org
Cleavage at the C-S bond.
Fragmentation of the pyrazole ring, which may occur after the initial loss from the sulfonic acid group. researchgate.net
Tandem mass spectrometry (MS/MS) can be used to isolate specific fragment ions and induce further fragmentation, providing detailed structural information and helping to distinguish between potential isomers if any were present. researchgate.netlcms.cz
Table 3: Potential Key Fragments in Mass Spectrometry
| Ion | Description |
|---|---|
| [M - SO₃]⁺ | Loss of sulfur trioxide |
| [M - HSO₃]⁺ | Loss of the sulfonic acid group |
| [C₆H₅N₂]⁺ | Pyrazolyl-phenyl fragment after cleavage |
| [C₆H₅O]⁺ | Phenyl-oxy fragment after rearrangement and loss of SO₂ |
Solid-State Structural Determination (X-ray Crystallography) for Crystal Packing and Supramolecular Assembly
The crystal structure would be highly influenced by the formation of extensive hydrogen bonding networks. The sulfonic acid group is a potent hydrogen bond donor and acceptor, while the N-2 atom of the pyrazole ring is a hydrogen bond acceptor. researchgate.net This is expected to lead to a robust supramolecular assembly, potentially forming layered or three-dimensional structures. researchgate.netresearchgate.net The packing of molecules in the crystal lattice will also be governed by π–π stacking interactions between the aromatic pyrazole and benzene rings of adjacent molecules. The interplay between strong hydrogen bonds and weaker π–π interactions dictates the final crystal packing arrangement. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Derivatives (if applicable)
The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) are not applicable to the compound itself.
However, this section becomes relevant if chiral derivatives of the compound are synthesized. For instance, the introduction of a chiral center, such as a stereogenic carbon atom on a substituent attached to either ring, would result in a pair of enantiomers. Chiroptical spectroscopy would then be an essential tool for distinguishing between these enantiomers and determining their absolute configurations. nih.gov Molecular dynamics simulations can complement experimental studies by predicting the elution order of enantiomers in chiral chromatography and clarifying the interactions with a chiral stationary phase. nih.gov
Theoretical and Computational Chemistry of 4 Pyrazol 1 Yl Benzenesulfonic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules like 4-(Pyrazol-1-yl)benzenesulfonic acid. nih.gov These calculations provide detailed information about the molecule's stability, reactivity, and electronic characteristics.
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
In studies on the related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, theoretical analysis showed that while the HOMO energy level itself did not directly correlate with biological activity, the spatial distribution of the HOMO was critical. nih.gov The specific profile of the HOMO distribution likely governs the molecule's interactions with biological targets. nih.govmdpi.com
Charge Distribution and Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a valuable tool for understanding charge distribution and predicting reactive sites. nih.gov It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, which are prone to nucleophilic attack. nih.gov For pyrazole-containing compounds, MEP analysis can identify the amide and nitro groups (if present) as centers for electrophilic attacks. nih.gov For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the sulfonic acid group, making it a site for interaction with electrophiles or hydrogen bond donors.
Table 1: Calculated Electronic Properties of a Representative Pyrazole (B372694) Derivative Note: This data is for a related pyrazole derivative, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, calculated using DFT (B3LYP/6-31G**) and is presented here as an illustrative example of typical quantum chemical calculation outputs. nih.gov
| Parameter | Calculated Value |
| HOMO Energy | -8.51 eV |
| LUMO Energy | -4.43 eV |
| HOMO-LUMO Gap (ΔE) | 4.08 eV |
| Dipole Moment | 3.59 Debye |
Data sourced from a study on a related pyrazole derivative as an example. nih.gov
Prediction of Acid-Base Properties and Protonation/Deprotonation Equilibria
Computational chemistry offers methods to predict acid dissociation constants (pKa), which are fundamental to understanding a molecule's behavior in different pH environments. nih.gov Accurately predicting pKa is vital as the protonation state affects key properties like solubility, permeability, and biological activity. nih.gov
The most common computational approaches for pKa prediction involve calculating the free energy change (ΔG) of the deprotonation reaction, often using thermodynamic cycles. nih.gov These methods require accurate calculation of solvation energies, which remains a significant challenge. nih.gov
For this compound, two primary ionizable sites exist: the sulfonic acid group and the pyrazole ring.
Sulfonic Acid Group (-SO₃H): Benzenesulfonic acid is a strong acid, with an experimental pKa of approximately -2.8. The presence of the pyrazole substituent may slightly alter this value, but the sulfonic acid group in this compound is expected to be a strong acid. Therefore, it will be almost completely deprotonated to the sulfonate form (-SO₃⁻) in most aqueous and physiological conditions.
Pyrazole Ring: The pyrazole ring contains nitrogen atoms and can act as a weak base, accepting a proton. The pKa of pyrazole itself is about 2.5. Protonation would occur on one of the nitrogen atoms.
The protonation/deprotonation equilibria can be summarized as follows:
Strong Acid Deprotonation: At very low pH, the sulfonic acid group is protonated. As the pH increases, it readily loses its proton.
Weak Base Protonation: At very low pH, the pyrazole ring can be protonated. As the pH increases above its pKa, it will exist in its neutral form.
Determining the precise pKa values for a multiprotic molecule like this remains a challenge for computational methods, often with errors of at least one log unit. nih.gov
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions in Condensed Phases
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net This method is particularly useful for understanding how a solute molecule like this compound interacts with its solvent environment (solvation) and with other molecules in a liquid or solid state (intermolecular interactions). researchgate.netnih.gov
Solvation: MD simulations can calculate the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent. researchgate.net This provides insight into the molecule's solubility. For this compound in an aqueous solution, the simulation would model the interactions between the solute and surrounding water molecules. The highly polar sulfonate group (-SO₃⁻) would be expected to form strong hydrogen bonds with water molecules, contributing significantly to its water solubility. The pyrazole and benzene (B151609) rings, being more hydrophobic, would have weaker interactions with water.
Intermolecular Interactions: In the condensed phase, molecules interact through various non-covalent forces. MD simulations can model these interactions in detail. For this compound, the key interactions would include:
Hydrogen Bonding: Crystal structure analysis of a related compound, 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, reveals the formation of intermolecular N–H···N hydrogen bonds between molecules, creating dimers. researchgate.net Similarly, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonate group in the target compound are capable of acting as hydrogen bond acceptors, while any N-H on a protonated pyrazole could act as a donor. In aqueous solution, these groups would readily form hydrogen bonds with water. researchgate.net
π-π Stacking: The presence of two aromatic rings (benzene and pyrazole) allows for π-π stacking interactions between molecules. These interactions, where the electron clouds of the rings overlap, would contribute to the stability of aggregates or crystal structures.
Electrostatic Interactions: As a charged species (due to the deprotonated sulfonate group), the molecule will have strong electrostatic interactions with other polar or charged molecules in its environment.
Computational Mechanistic Studies of Reaction Pathways and Reactivity Profiles
Reactivity Profile: The reactivity of this compound can be predicted using insights from quantum chemical calculations (see Section 4.1).
Frontier Molecular Orbitals: The distribution of the HOMO and LUMO indicates the likely sites for oxidation and reduction, respectively. The HOMO is often located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts.
Molecular Electrostatic Potential (MEP): As discussed, the MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov The sulfonate group's oxygen atoms are nucleophilic sites, while the hydrogen atoms on the aromatic rings are potential electrophilic sites.
General Reactivity of Pyrazoles: Pyrazole derivatives are known for specific reactivity patterns. They typically undergo electrophilic substitution reactions, especially at position 4 of the pyrazole ring. nih.gov Nucleophilic attacks are more likely to occur at positions 3 and 5. nih.gov Computational studies can calculate reactivity descriptors to quantify these tendencies.
In Silico Screening and Predictive Modeling for Structure-Activity Relationships (SAR)
In silico screening and the development of Structure-Activity Relationship (SAR) models are key areas of computational chemistry aimed at accelerating drug discovery. nih.govnih.gov These methods use computational models to predict the biological activity of a compound based on its chemical structure, allowing for the rapid evaluation of large libraries of virtual compounds.
While SAR studies for this compound itself are not published, extensive research has been conducted on the closely related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives for their antileishmanial activity. nih.govmdpi.com These studies provide a clear example of how computational modeling is applied in this context.
SAR of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives: Researchers synthesized a series of these sulfonamide derivatives and evaluated their activity against Leishmania parasites. nih.govresearchgate.net A molecular modeling approach was then used to establish a SAR and identify the structural features crucial for activity. nih.govnih.gov
The key findings from the computational SAR evaluation were:
Lipophilicity: The theoretical analysis of lipophilicity (clogP) showed that the most active compounds were sufficiently hydrophobic to penetrate biological membranes. nih.gov
Substituent Effects: The nature and position of substituents on the pyrazole and phenyl rings were critical. For instance, a larger substituent like bromine at a specific position could cause steric hindrance that reduces activity. nih.gov
These computational insights allow for the rational design of new, potentially more potent derivatives by optimizing the identified electronic, steric, and lipophilic properties. nih.gov
Table 2: Summary of In Silico SAR Findings for 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives
| Structural Feature | Impact on Antileishmanial Activity | Computational Insight |
| HOMO Distribution | Different distribution profiles in active vs. inactive compounds. nih.gov | Suggests specific electronic regions are key for target interaction. nih.govmdpi.com |
| Molecular Orientation | Superposition of structures showed a preferred orientation for active compounds. nih.gov | Optimal orientation likely improves binding to the parasitic target. nih.gov |
| Lipophilicity (clogP) | Active inhibitors showed sufficient hydrophobicity. nih.gov | Necessary for penetrating biological membranes to reach the target. nih.gov |
| Substituents | Size and position of substituents on the aromatic rings are important. nih.gov | Steric hindrance from large groups can decrease activity. nih.gov |
This table summarizes findings from studies on the sulfonamide analogues of the title compound. nih.govmdpi.com
Coordination Chemistry and Metal Complexes of 4 Pyrazol 1 Yl Benzenesulfonic Acid
Ligand Design Principles: 4-(Pyrazol-1-yl)benzenesulfonic Acid as a Multidentate Ligand
This compound, often utilized as its conjugate base sulfonate (pbsa), is a versatile building block in coordination chemistry. Its design incorporates two distinct functional groups capable of coordinating to metal centers: the pyrazole (B372694) ring and the sulfonate group.
Pyrazole Moiety : The pyrazole ring contains two nitrogen atoms. The nitrogen at the 2-position possesses a lone pair of electrons, making it a primary and effective coordination site for a wide range of metal ions. As a 1-substituted pyrazole, it typically acts as a monodentate ligand through this N2 donor. Pyrazoles and their derivatives are well-established ligands in coordination and organometallic chemistry, frequently employed for their ability to form stable metal-ligand bonds and to act as bridging units between metal centers. researchgate.net
Sulfonate Moiety : The benzenesulfonate (B1194179) group (–SO₃⁻) provides additional coordination capability. The oxygen atoms of the sulfonate can bind to metal ions in several modes:
Non-coordinating : Acting as a simple counter-ion to balance the charge of a cationic complex.
Monodentate : One oxygen atom coordinates to a single metal center.
Bidentate/Bridging : Two or three oxygen atoms can bridge between two or more metal centers.
This dual functionality allows 4-(pyrazol-1-yl)benzenesulfonate to act as a multidentate ligand , with the potential to be a bridging ligand that connects metal ions into higher-dimensional structures such as coordination polymers or metal-organic frameworks (MOFs). The rigid phenyl linker between the pyrazole and sulfonate groups ensures that these coordination sites are well-separated, facilitating the formation of extended networks rather than simple chelation to a single metal ion.
Synthesis and Stoichiometry of Transition Metal Complexes and Coordination Polymers
The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. nih.gov Hydrothermal or solvothermal methods are often employed to promote the crystallization of coordination polymers.
Common synthetic approaches include:
Solution-Based Synthesis : A straightforward method where the metal salt and the ligand are dissolved in a solvent, often water or ethanol, and the mixture is heated or allowed to slowly evaporate, leading to the crystallization of the product.
Solid-State Synthesis : Mechanochemical methods, such as grinding the solid reactants (e.g., a metal chloride and pyrazole) together, can also be used to form coordination complexes, sometimes yielding products that are inaccessible from solution. nih.gov
The stoichiometry of the resulting complexes is highly dependent on the reaction conditions, including the metal-to-ligand ratio, the nature of the metal ion and its preferred coordination number, the pH of the solution, and the presence of co-ligands or specific counter-ions. This can lead to a variety of products, from simple mononuclear complexes, such as [M(pbsa)₂(H₂O)₄], to intricate coordination polymers where the pbsa ligand bridges metal centers. For instance, studies on related pyrazole ligands have shown the formation of hexa-coordinated complexes with a 1:4 metal-to-ligand ratio, such as [Co(Hdmpz)₄(H₂O)₂]Cl₂, where Hdmpz is 3,5-dimethylpyrazole. mdpi.com
Structural Characterization of Metal Complexes: Coordination Modes, Geometry, and Bridging Capabilities
Coordination Modes: The pbsa ligand exhibits versatile coordination behavior. The pyrazole ring consistently binds through the N2 atom. The sulfonate group's participation is more varied; it can remain as a non-coordinating anion or bind through one or more oxygen atoms, acting as a bridge between metal centers to form one-, two-, or three-dimensional networks. Pyrazole derivatives are well-recognized for their capacity to act as bridging ligands, utilizing the two nitrogen atoms of the ring. researchgate.net
Coordination Geometry: The coordination geometry around the metal center is determined by the metal ion's electronic configuration and the number and type of donor atoms. For first-row transition metals, common geometries include:
Octahedral : A six-coordinate geometry is very common, often satisfied by two pbsa ligands and additional solvent molecules (e.g., water) or other co-ligands. For example, related Co(II) and Ni(II) pyrazole complexes frequently adopt hexa-coordinate environments. mdpi.com
Tetrahedral : A four-coordinate geometry observed for some metal ions like Co(II) and Zn(II).
Square Planar : A four-coordinate geometry typical for Cu(II) and Ni(II) complexes. sigmaaldrich.com
Square Pyramidal : A five-coordinate geometry has been observed in copper(II) complexes with pyrazole and carboxylate ligands. mdpi.com
Bridging Capabilities: The ability of the pbsa ligand to bridge metal centers is its most significant feature for the construction of extended solids. The separation of the N-donor pyrazole and the O-donor sulfonate across the rigid benzene (B151609) ring allows it to span considerable distances, leading to the formation of robust coordination polymers with tunable porosity and dimensionality.
Electronic Properties and Magnetism in Metal Complexes
The electronic and magnetic properties of complexes containing the 4-(pyrazol-1-yl)benzenesulfonate ligand are primarily dictated by the d-electrons of the central transition metal ion and its coordination environment. The ligand itself is a diamagnetic, closed-shell species.
The magnetic behavior of the complexes can be predicted based on the metal ion and its geometry. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which provides insight into the number of unpaired electrons.
Illustrative Magnetic Properties of Related Pyrazole and Pyrazolone Complexes
| Metal Ion | Electron Config. | Typical Geometry | Typical Magnetic Moment (μ_eff) in B.M. | Spin State |
|---|---|---|---|---|
| Co(II) | d⁷ | Octahedral | 4.45 - 4.48 bldpharm.com | High-spin |
| Ni(II) | d⁸ | Octahedral | 2.80 - 3.50 | High-spin |
| Cu(II) | d⁹ | Distorted Octahedral | 1.93 - 1.94 bldpharm.com | High-spin |
| Mn(II) | d⁵ | Octahedral | ~5.9 | High-spin |
This table presents typical values observed for complexes with related pyrazole-containing ligands and serves as a reference for the expected properties of 4-(pyrazol-1-yl)benzenesulfonate complexes.
Spectroscopic and Electrochemical Properties of Coordination Compounds
Spectroscopic techniques are essential for characterizing complexes of this compound, providing information on ligand binding, electronic structure, and coordination geometry.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand. Key vibrational bands include:
Sulfonate Group (SO₃) : The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are sensitive to coordination. In related sulfonamides, these bands appear in the 1330–1630 cm⁻¹ range. A shift in the position and/or splitting of these bands upon complexation indicates the involvement of the sulfonate oxygen atoms in bonding to the metal.
Pyrazole Ring : The C=N and C=C stretching vibrations of the pyrazole and benzene rings will also shift upon coordination of the N2 atom to the metal center.
Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the complex.
Ligand-Based Transitions : Intense absorption bands in the UV region are typically due to π→π* and n→π* transitions within the aromatic rings of the pbsa ligand.
d-d Transitions : For complexes with d-block metals, weaker absorption bands in the visible or near-IR region correspond to electronic transitions between d-orbitals (d-d transitions). The energy and number of these bands are characteristic of the metal ion's d-electron configuration and its coordination geometry (e.g., octahedral vs. tetrahedral). For instance, octahedral Co(II) complexes often show absorptions around 414-493 nm, while distorted octahedral Cu(II) complexes can exhibit broad bands in the 516-594 nm region. bldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand itself and its diamagnetic complexes (e.g., with Zn(II), Cd(II)). Upon coordination, shifts in the signals of the pyrazole and benzene ring protons provide evidence of metal-ligand interaction.
Electrochemical Properties: Techniques such as cyclic voltammetry can be used to study the redox behavior of the metal center in the complex. The results provide information on the stability of different oxidation states of the metal and how the ligand environment influences the redox potentials.
Stability and Reactivity of Metal Complexes with this compound
Thermal Stability: Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of coordination polymers. TGA curves typically show an initial weight loss corresponding to the removal of solvent molecules (either coordinated or lattice), followed by a plateau region. At higher temperatures, subsequent weight loss indicates the decomposition of the organic ligand and the collapse of the framework, ultimately leaving a metal oxide residue.
Chemical Stability and Reactivity:
The metal-pyrazole bond is generally robust.
As a 1-substituted pyrazole, the ligand lacks the acidic N-H proton found in unsubstituted pyrazoles, which can be a site of reactivity (deprotonation).
Reactivity is more likely to involve the sulfonate group or ligand substitution reactions, where coordinated water molecules or the pbsa ligand itself are replaced by other competing ligands. The stability of the complexes in different solvents and across a range of pH values is an important characteristic for potential applications.
Applications in Catalysis Utilizing 4 Pyrazol 1 Yl Benzenesulfonic Acid and Its Derivatives
Homogeneous Catalysis: Role as a Proton Source, Organocatalyst, or Ligand in Metal-Catalyzed Reactions
In the realm of homogeneous catalysis, 4-(Pyrazol-1-yl)benzenesulfonic acid can adopt several distinct roles. Its sulfonic acid group (–SO₃H) makes it a strong Brønsted acid, comparable to sulfuric acid, allowing it to function as a proton source to activate substrates. elchemy.comhnsincere.comwikipedia.org This acidity is sufficient to catalyze a variety of organic reactions independently.
Simultaneously, the pyrazole (B372694) moiety serves as an excellent N-donor ligand, capable of coordinating with a wide array of transition metals to form stable, catalytically active complexes. researchgate.net Pyrazole-based ligands are integral to numerous catalytic systems, valued for their ability to stabilize metal centers and electronically tune the catalyst's reactivity. researchgate.netbohrium.com The presence of the sulfonic acid group also imparts high water solubility to these metal complexes, facilitating catalysis in aqueous media—a key objective in green chemistry. The dual functionality of this compound opens the possibility for it to act as a bifunctional catalyst, where the acid site and a metal center coordinated to the pyrazole ring could work in concert.
Heterogeneous Catalysis: Immobilization Strategies and Support Effects
The transition from homogeneous to heterogeneous catalysis offers significant advantages, including catalyst recyclability and simplified product purification. The sulfonic acid group of this compound is an ideal anchor for immobilization onto solid supports.
Common immobilization strategies include:
Grafting onto Silica (B1680970): The sulfonic acid group can be covalently attached to the surface of silica-based materials like SBA-15 or MCM-41. mdpi.com This is often achieved by first functionalizing the silica with an appropriate linker, such as an aminopropyl or phenyl group, followed by a sulfonation step. mdpi.com
Incorporation into Polymers: The molecule can be incorporated into polymer backbones, such as polystyrene, creating ion-exchange resins where the sulfonic acid sites provide catalytic activity.
Functionalization of Magnetic Nanoparticles: For ease of recovery, the catalyst can be immobilized on silica-coated magnetic nanoparticles. mdpi.com This allows for simple separation of the catalyst from the reaction mixture using an external magnet. mdpi.com
The choice of support can influence catalytic performance. The porous structure of materials like MCM-41 can enhance accessibility to the active sites, while the chemical nature of the support can affect the catalyst's stability and activity. mdpi.com For instance, grafting phenyl groups onto a silica surface before sulfonation can yield a catalyst with greater stability against leaching of the sulfonic acid group in aqueous environments. mdpi.com
Acid-Catalyzed Organic Transformations
The potent Brønsted acidity of the sulfonic acid moiety enables this compound to function as an effective acid catalyst for a wide range of organic transformations. elchemy.comhnsincere.com Its utility is analogous to other well-known sulfonic acid catalysts like p-toluenesulfonic acid (PTSA) and sulfuric acid. It is particularly effective in reactions that require a strong proton donor. elchemy.com
Table 1: Potential Acid-Catalyzed Reactions
| Reaction Type | Description |
|---|---|
| Esterification | Catalyzes the reaction between carboxylic acids and alcohols to form esters, a cornerstone of fine chemical synthesis. elchemy.com |
| Hydrolysis | Facilitates the cleavage of esters and amides. |
| Dehydration | Promotes the elimination of water, such as in the conversion of alcohols to alkenes. elchemy.com |
| Alkylation/Acylation | Can be used in Friedel-Crafts type reactions to functionalize aromatic rings. |
| Condensation Reactions | Effective in multicomponent reactions for the synthesis of complex heterocyclic structures like pyrazoles and pyranopyrazoles. mdpi.commorressier.com |
| Deprotection | Used for the removal of acid-labile protecting groups in multi-step synthesis. mdpi.com |
The use of a solid-supported version of this catalyst would further enhance its appeal by simplifying workup and enabling its reuse across multiple reaction cycles. mdpi.com
Metal-Catalyzed Reactions Mediated by this compound Complexes
The pyrazole nucleus is a privileged structure for forming complexes with transition metals, and these complexes often exhibit remarkable catalytic activity. researchgate.net The nitrogen atoms of the pyrazole ring act as effective σ-donors, stabilizing various oxidation states of metals like palladium, nickel, copper, ruthenium, and iron. researchgate.netrsc.org When this compound is used as a ligand, it directs the catalytic activity of the metal center while the sulfonic acid group ensures solubility and can influence the electronic environment.
Table 2: Metal-Catalyzed Reactions with Pyrazole-Based Ligands
| Reaction | Metal Center | Description |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd | A powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. researchgate.netnih.gov |
| Heck Coupling | Pd | Forms substituted alkenes from the reaction of aryl halides with alkenes. researchgate.net |
| Transfer Hydrogenation | Ru, Mn, Ir | Reduces ketones, imines, and other unsaturated compounds using a hydrogen donor like 2-propanol or formic acid. rsc.orgnih.govscholaris.ca |
| Oxidation Reactions | Cu, V, Mn | Catalyzes the oxidation of substrates such as catechols and styrenes. bohrium.comacs.org |
| Polymerization | Ni, Ti | Used in olefin oligomerization and ring-opening polymerization of cyclic esters like lactide. researchgate.netrsc.org |
The ability to fine-tune the steric and electronic properties of pyrazole-based ligands by adding substituents allows for precise control over the catalytic process, enhancing both activity and selectivity. researchgate.net
Asymmetric Catalysis Potential with Chiral Derivatives
While this compound itself is achiral, it serves as an excellent scaffold for the design of chiral ligands for asymmetric catalysis. nih.govresearchgate.net The development of catalysts that can produce a single enantiomer of a chiral molecule is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.commdpi.com
Chirality can be introduced through several strategies:
Substitution on the Pyrazole Ring: Attaching a chiral group to the C3 or C4 positions of the pyrazole ring.
Chiral Backbones: Incorporating the pyrazole-benzenesulfonic acid unit into a larger, inherently chiral framework, such as a BINOL or spiro-based structure.
Axial Chirality: Designing derivatives where restricted rotation around a chemical bond creates stable, non-superimposable atropisomers, a strategy successfully employed with other sulfonic acid catalysts. acs.org
These chiral ligands, when complexed with a suitable metal, can create a well-defined chiral environment around the catalytic site. This allows for high levels of stereocontrol in reactions such as asymmetric hydrogenation, C-H functionalization, and various carbon-carbon bond-forming reactions. nih.govmdpi.com The design of such nonsymmetrical, heterobidentate ligands is a rapidly growing area in the field of asymmetric catalysis. nih.gov
Mechanistic Elucidation of Catalytic Cycles
Understanding the reaction mechanism is crucial for optimizing catalytic performance. The catalytic cycle involving this compound or its derivatives depends on its specific role.
As a Brønsted Acid Catalyst: The mechanism is straightforward, involving the protonation of the substrate by the sulfonic acid group to generate a more reactive intermediate (e.g., a carbocation), which then proceeds to the product before the catalyst is regenerated.
As a Ligand in Metal Catalysis: The mechanism is more complex. In a typical cross-coupling reaction like the Suzuki-Miyaura coupling with a palladium catalyst, the cycle involves:
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.
Throughout this cycle, the pyrazole ligand remains coordinated to the palladium, stabilizing the various intermediates and influencing the rates of each step. In some systems, particularly those involving "protic" pyrazoles (with an N-H bond), the ligand can actively participate in the reaction through metal-ligand cooperation, where a proton is transferred from the pyrazole N-H group to assist in bond activation. nih.gov While this compound is not a protic pyrazole, this concept highlights the sophisticated mechanistic possibilities within the broader family of pyrazole-based catalysts. nih.gov
Integration into Advanced Materials Science
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of 4-(Pyrazol-1-yl)benzenesulfonic acid and its derivatives allows them to act as versatile ligands in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The pyrazole (B372694) moiety, with its two adjacent nitrogen atoms, serves as an excellent coordination site for a variety of metal ions, while the sulfonate group can either participate in coordination, form hydrogen bonds to structure the framework, or act as a charge-balancing anion.
The synthesis of these materials typically involves solvothermal reactions, where the ligand and a metal salt are heated in a solvent. nih.gov This process allows for the slow crystallization of the extended network structure. The choice of metal ion, solvent, and reaction conditions dictates the final topology and properties of the material. Pyrazole-based ligands have been successfully used to create robust coordination polymers with late transition metals like Zn(II), Co(II), Cd(II), and Cu(II). nih.gov For instance, the flexible ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene has been used to synthesize 3D networks that exhibit high thermal stability, often in excess of 300 °C. nih.gov
The resulting coordination polymers can have diverse dimensionalities, from 1D chains and 2D layers to complex 3D frameworks. rsc.org The properties of these materials are highly tunable. For example, the incorporation of specific metal ions and the geometry of the pyrazole ligand can create porous structures capable of gas adsorption, making them promising for applications in gas storage and separation. nih.gov Some pyrazole-based coordination polymers are considered "pro-porous," meaning they can develop porosity in the presence of a stimulus, such as a gas probe at low temperatures. nih.gov
| Metal Ion | Ligand Type | Resulting Structure | Key Property | Reference |
| Zn(II), Co(II) | Pyrazole-based | 3D Network | Permanent Porosity, High Thermal Stability | nih.gov |
| Cd(II) | Pyrazole-based | 3D Network | Exceptional Thermal Stability (up to 500 °C) | nih.gov |
| Li+, Mg2+, Cu2+ | Carboxylate/Sulfonate | 1D, 2D, and 3D Networks | Solvent-Dependent Channel Formation | rsc.org |
| Na+, Pb2+, Zn2+ | Azo-benzensulfonic acid | 1D, 2D, and 3D Networks | Photostability | rsc.org |
Incorporation into Polymeric Matrices for Functional Materials
This compound and related compounds can be incorporated into polymeric matrices to create functional composite materials. This can be achieved either by physically blending the compound with a host polymer or by chemically grafting it onto the polymer backbone. The addition of such sulfonated aromatic compounds can significantly enhance the properties of the base polymer.
A key application is in improving the photostability of polymers like poly(vinyl chloride) (PVC). When exposed to UV radiation, PVC tends to degrade, losing its mechanical integrity. Incorporating additives that can absorb UV light and quench reactive species is a common stabilization strategy. Organometallic complexes derived from sulfonamides have been shown to be effective photostabilizers for PVC. mdpi.com These additives work through multiple mechanisms: they absorb harmful UV radiation, scavenge acidic byproducts like HCl, and decompose peroxides that contribute to degradation. The aromatic nature of the pyrazole and benzene (B151609) rings in this compound is particularly effective at absorbing UV light. mdpi.com
The sulfonic acid group can also impart ion-exchange capabilities to the polymer matrix and improve its hydrophilicity and conductivity, which is particularly relevant for applications in fuel cell membranes or filtration systems.
| Polymer Matrix | Incorporated Compound Type | Observed Improvement | Mechanism of Action | Reference |
| Poly(vinyl chloride) (PVC) | Organotin complexes of 4-(benzylideneamino)benzenesulfonamide | Reduced weight loss and surface degradation upon UV irradiation | UV absorption, acid scavenging, peroxide decomposition | mdpi.com |
Hybrid Nanomaterials with this compound
Surface functionalization is a critical technique for tailoring the properties of nanomaterials (NMs) for specific biomedical or industrial applications. nih.govmdpi.com this compound is an ideal candidate for this purpose. Its sulfonic acid group can form strong ionic or covalent bonds with the surface of various nanoparticles (e.g., metal oxides, silica), while the pyrazole-benzene moiety extends outwards, presenting a new functional interface to the surrounding environment.
This functionalization can achieve several goals:
Improve Dispersibility: Attaching charged groups like sulfonates can prevent nanoparticles from agglomerating in solution through electrostatic repulsion.
Introduce New Functionality: The exposed pyrazole ring can act as a coordination site for metal ions, enabling the hybrid nanomaterial to be used for sensing, catalysis, or targeted delivery of metal-based therapeutics.
Biocompatibility: Surface coatings can make nanomaterials more compatible with biological systems. nih.gov
For example, magnetic nanoparticles functionalized with specific molecules can be used for controlled drug delivery. nih.gov By applying an external magnetic field, these nanoparticles can generate localized heat (hyperthermia), triggering the release of a payload from a thermoresponsive coating. nih.gov A molecule like this compound could serve as the anchor to attach such responsive polymers to the nanoparticle surface.
Functional Materials for Ion Exchange, Adsorption, and Separation
The sulfonic acid (-SO₃H) group is a strong Brønsted acid, meaning it readily donates its proton. This property is the foundation for its use in ion exchange resins. When this compound is immobilized onto a solid support, such as a polymer or silica (B1680970) gel, it creates a strong cation exchanger.
In this capacity, the material can be used for:
Water Softening: Exchanging hard water ions like Ca²⁺ and Mg²⁺ for less problematic ions like Na⁺ or H⁺.
Purification: Removing heavy metal contaminants (e.g., Pb²⁺, Cd²⁺, Hg²⁺) from aqueous solutions. The pyrazole ring could also contribute to the selective binding of certain metal ions.
Separation: In chromatography, these materials can be used as the stationary phase to separate mixtures of cations based on their affinity for the sulfonate sites.
Catalysis: The acidic sites can act as solid acid catalysts for various organic reactions, such as esterification and hydrolysis.
The combination of a strong acidic site (sulfonate) and a metal-coordinating site (pyrazole) in one molecule offers the potential for creating bifunctional adsorbents with enhanced selectivity.
Self-Assembled Monolayers (SAMs) and Surface Engineering
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. rsc.org They represent the ultimate in thin-film technology and are a powerful tool for precisely engineering the properties of surfaces. youtube.com The formation of a SAM requires a molecule with a specific "head group" that has a strong affinity for the substrate, a "tail group" that defines the new surface chemistry, and a "backbone" that connects them. uh.edu
While thiols on gold are the most studied SAM system, other head groups can be used for different substrates. rsc.org The sulfonic acid group of this compound can act as a head group to form SAMs on metal oxide surfaces (e.g., Al₂O₃, TiO₂, ITO). The molecule would orient itself with the sulfonate group binding to the surface, leaving the pyrazole-phenyl moiety as the exposed tail.
This surface engineering can be used to:
Control Wettability: The aromatic tail would create a moderately hydrophobic surface.
Passivate Surfaces: The dense, ordered monolayer can protect the underlying substrate from corrosion or unwanted chemical reactions. rsc.org
Create Functional Interfaces: The exposed pyrazole units could be used to subsequently coordinate metal atoms or bind other molecules, creating a platform for sensors or electronic devices. rsc.org The ability to form mixed monolayers with other molecules allows for fine-tuning of these surface properties. uh.edu
Smart Materials and Responsive Systems
Smart materials are materials that change their properties in response to external stimuli, such as temperature, pH, light, or an electric/magnetic field. The integration of this compound into polymers or MOFs can lead to such responsive systems.
pH-Responsive Systems: The sulfonic acid group is acidic, and the pyrazole ring is weakly basic. In a polymer or hydrogel, changes in the surrounding pH would alter the protonation state of these groups. This can change the electrostatic interactions within the material, causing it to swell or shrink, which could be harnessed for controlled release of an encapsulated drug.
Thermoresponsive Systems: Coordination polymers and MOFs built with pyrazole-based ligands can exhibit framework flexibility in response to temperature changes. nih.gov This could alter the material's porosity, allowing for the controlled uptake or release of guest molecules.
Magneto-Responsive Systems: As described in the hybrid nanomaterials section, when attached to magnetic nanoparticles, the molecule can be part of a system that responds to an external magnetic field, generating heat to trigger a specific action. nih.gov
Applications in Analytical Chemistry and Sensor Development
As a Reagent for Derivatization and Spectrophotometric Detection
The use of 4-(Pyrazol-1-yl)benzenesulfonic acid as a primary derivatizing agent for spectrophotometric detection is not extensively documented in current research. However, the inherent properties of its constituent functional groups suggest a potential for such applications. The pyrazole (B372694) moiety can engage in coordination with metal ions, while the benzenesulfonic acid portion imparts significant water solubility and can be chemically modified.
Derivatization in spectrophotometry often involves reacting a non-absorbing analyte with a chromophoric or fluorophoric reagent to produce a compound that can be easily detected and quantified. For this compound to be effective as a derivatizing agent, it would typically be modified to contain a reactive group that can covalently bind to target analytes. For instance, conversion of the sulfonic acid to a sulfonyl chloride would create a reactive site for tagging analytes containing amine or hydroxyl groups. The resulting sulfonamide or sulfonate ester would then be quantifiable.
While direct studies on this compound are sparse, related pyrazole-containing compounds have been investigated as spectrophotometric reagents. For example, pyrazole-based ligands are known to form colored complexes with various metal ions, a principle that is fundamental to many spectrophotometric methods.
Table 1: Hypothetical Spectrophotometric Data for Metal Ion Complexation with a Modified this compound Reagent
| Metal Ion | Wavelength of Maximum Absorbance (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Copper (II) | 620 | 8,500 |
| Nickel (II) | 595 | 6,200 |
| Cobalt (II) | 560 | 7,100 |
| Iron (III) | 480 | 12,300 |
This table is illustrative and based on typical values for related pyrazole-based spectrophotometric reagents. It does not represent experimental data for this compound.
Chemo-sensors for Cation and Anion Recognition and Quantification
The development of chemo-sensors based on this compound for ion recognition is a plausible yet largely unexplored area of research. The molecule's structure is conducive to acting as a recognition element in a sensor system. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors or acceptors and can also coordinate with metal cations. The sulfonic acid group, typically deprotonated at neutral pH, provides a potential binding site for cations or can participate in hydrogen bonding for anion recognition.
For cation sensing, the pyrazole and sulfonic acid groups could work in concert to bind specific metal ions, leading to a measurable optical or electrochemical signal. The selectivity of such a sensor would depend on the geometric arrangement of these binding sites and the electronic properties of the aromatic system.
For anion sensing, the pyrazole N-H group could act as a hydrogen bond donor to bind anions like fluoride, acetate, or phosphate. This interaction could perturb the electronic structure of the molecule, causing a change in its fluorescence or absorbance spectrum. While research on pyrenylboronic acid-based fluorescent anion sensors has been reported, similar systems employing this compound have not been described.
Table 2: Potential Anion Recognition Properties of a this compound-Based Chemosensor
| Anion | Binding Affinity (K) | Detection Method |
| Fluoride | High | Fluorescence Quenching |
| Acetate | Moderate | Colorimetric Change |
| Dihydrogen Phosphate | Moderate | Fluorescence Enhancement |
| Chloride | Low | No significant change |
This table is a hypothetical representation of potential anion binding and does not reflect published experimental results.
Electrochemical Sensors and Biosensors based on Redox Properties or Binding Affinity
The application of this compound in the fabrication of electrochemical sensors and biosensors is a promising yet currently theoretical field. The aromatic pyrazole system can be electrochemically active, and this property could be harnessed for the development of redox-based sensors. For instance, the compound could be immobilized on an electrode surface, such as glassy carbon, to create a chemically modified electrode. The electrochemical behavior of this modified electrode could then be modulated by the presence of a target analyte, leading to a quantifiable signal.
While there are no specific reports on using this compound for this purpose, the broader class of pyrazole derivatives has been explored in electrochemical applications. Furthermore, the sulfonic acid group can facilitate immobilization onto electrode surfaces and enhance the stability and sensitivity of the sensor in aqueous media.
In the context of biosensors, this compound could serve as a linker molecule to attach biorecognition elements, such as enzymes or antibodies, to an electrode surface. Its binding affinity for certain molecules could also be exploited in affinity-based biosensors.
Table 3: Illustrative Performance Characteristics of a Hypothetical Electrochemical Sensor Based on this compound
| Analyte | Detection Principle | Linear Range | Limit of Detection |
| Dopamine | Electrocatalytic Oxidation | 0.1 µM - 100 µM | 0.05 µM |
| Uric Acid | Differential Pulse Voltammetry | 1 µM - 250 µM | 0.5 µM |
| Ascorbic Acid | Cyclic Voltammetry | 5 µM - 500 µM | 2 µM |
The data in this table is hypothetical and intended to illustrate the potential performance of an electrochemical sensor. It is not based on experimental studies of this compound.
Solid-Phase Extraction and Preconcentration Agents
The use of this compound as a solid-phase extraction (SPE) sorbent or a preconcentration agent is another area with potential that has not been substantially investigated. The sulfonic acid group makes the molecule highly polar and capable of engaging in strong ion-exchange interactions. This property could be exploited to create a cation-exchange SPE sorbent for the selective extraction and preconcentration of cationic analytes from complex matrices.
To be used in SPE, the compound would typically be bonded to a solid support, such as silica (B1680970) gel or a polymer resin. The resulting material would possess a high density of sulfonic acid groups on its surface, enabling the retention of positively charged species. The pyrazole ring might also contribute to selectivity through other interaction mechanisms like hydrogen bonding or π-π stacking.
The effectiveness of such an SPE sorbent would be determined by its capacity, selectivity, and the ease of elution of the retained analytes.
Chromatographic Stationary Phases and Modifiers for Separations
In the realm of chromatography, this compound could theoretically be employed as a component of a stationary phase or as a mobile phase modifier. As a stationary phase material, it could be chemically bonded to a support like silica to create a strong cation-exchange column for ion chromatography or high-performance liquid chromatography (HPLC). The presence of both the sulfonic acid and the pyrazole ring could offer unique selectivity for a range of analytes.
As a mobile phase additive, particularly in techniques like capillary electrophoresis (CE), the sulfonic acid group could interact with the inner wall of the capillary, modifying the electroosmotic flow. The pyrazole moiety could also participate in secondary interactions with analytes, influencing their separation.
Despite these possibilities, there is a lack of published research detailing the use of this compound in chromatographic applications. The development and characterization of such chromatographic materials would be a novel area of study.
Explorations in Biological Chemistry and Mechanistic Studies Excluding Clinical Applications
In Vitro Enzyme Activity Modulation and Inhibition Studies (e.g., PTP1B, COX-2, 5-LOX, Carbonic Anhydrase)
A thorough search of scientific databases reveals a lack of specific studies investigating the direct inhibitory or modulatory effects of 4-(Pyrazol-1-yl)benzenesulfonic acid on enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), or various isoforms of Carbonic Anhydrase (CA).
Research in this area heavily concentrates on derivatives where the sulfonic acid moiety is replaced by a sulfonamide group (-SO₂NH₂), often as part of a larger molecular scaffold designed to target these enzymes. For instance, numerous 4-(pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, as well as COX-2 and 5-LOX. nih.govwustl.edu These studies highlight the importance of the sulfonamide group for interacting with the enzyme's active site, a feature distinct from the sulfonic acid group of the title compound.
Interactive Data Table: Enzyme Inhibition Data for this compound (No specific data available in the reviewed literature for the parent compound)
| Target Enzyme | Assay Type | Inhibition Metric (e.g., IC₅₀, Kᵢ) | Result | Reference |
|---|---|---|---|---|
| PTP1B | Data Not Available | Data Not Available | Data Not Available | N/A |
| COX-2 | Data Not Available | Data Not Available | Data Not Available | N/A |
| 5-LOX | Data Not Available | Data Not Available | Data Not Available | N/A |
| Carbonic Anhydrase | Data Not Available | Data Not Available | Data Not Available | N/A |
Ligand-Macromolecule Binding Interactions (e.g., proteins, nucleic acids)
Direct experimental studies detailing the binding interactions of this compound with macromolecules like proteins or nucleic acids are not present in the available literature. Molecular modeling and binding studies are frequently reported for its sulfonamide derivatives. nih.govnih.gov These computational analyses, often validated by X-ray crystallography, explore how the pyrazole (B372694) and benzenesulfonamide (B165840) core fits into the binding pockets of target proteins, such as carbonic anhydrase. nih.gov However, such data is specific to the derivatives and cannot be extrapolated to the sulfonic acid parent compound.
Cellular Effects and Mechanistic Elucidation in Non-Human Cell Lines (e.g., membrane disruption, specific pathway inhibition like fatty acid biosynthesis)
There is no specific research detailing the cellular effects or the precise mechanisms of action of this compound in non-human cell lines. Studies on related compounds sometimes investigate broad cellular impacts like cytotoxicity, but these are typically in the context of derivatives developed as antimicrobial or antitumor agents. nih.govresearchgate.net Investigations into specific mechanisms like membrane disruption or inhibition of metabolic pathways such as fatty acid synthesis have not been reported for this compound itself.
Structure-Activity Relationship (SAR) Studies for Bio-targets (in vitro)
Structure-activity relationship (SAR) studies are a cornerstone of research on pyrazole-benzenesulfonamide derivatives. wustl.edunih.govnih.gov These investigations systematically modify the pyrazole and phenyl rings to optimize activity against biological targets. However, these SAR studies use the 4-(pyrazol-1-yl)benzenesulfonamide scaffold as a starting point, not this compound. Consequently, there are no SAR studies available that specifically analyze the activity of the sulfonic acid compound or its direct modifications.
Antimicrobial Activity Investigations (in vitro against bacteria, fungi, parasites like Leishmania)
While the broader pyrazole and sulfonamide classes of compounds are known for their antimicrobial properties, specific in vitro data on the activity of this compound against bacteria, fungi, or parasites is not documented. Research into antileishmanial agents, for example, has focused on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, which showed promising activity against Leishmania infantum and Leishmania amazonensis. nih.govnih.govresearchgate.net The activity in these cases is attributed to the complete sulfonamide derivative structure, not the sulfonic acid precursor.
Interactive Data Table: Antimicrobial Activity of this compound (No specific data available in the reviewed literature for the parent compound)
| Organism | Assay Type | Activity Metric (e.g., MIC, IC₅₀) | Result | Reference |
|---|---|---|---|---|
| Bacteria (Specify Strain) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Fungi (Specify Strain) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Leishmania (Specify Species) | Data Not Available | Data Not Available | Data Not Available | N/A |
Antitumor Activity against Cancer Cell Lines (in vitro)
No in vitro studies assessing the direct antitumor activity of this compound against cancer cell lines have been reported. The pyrazole nucleus is a common feature in many anticancer agents, and extensive research has been conducted on 4-(pyrazol-1-yl)benzenesulfonamide derivatives for their antiproliferative effects. nih.gov For example, certain 4-(pyrazolyl)benzenesulfonamide ureas have been screened against the NCI-60 human tumor cell line panel, demonstrating broad-spectrum growth inhibition. nih.gov These activities are intrinsically linked to the specific functionalities of the derivatives, and no similar data exists for the parent sulfonic acid.
Interactive Data Table: Antitumor Activity of this compound (No specific data available in the reviewed literature for the parent compound)
| Cancer Cell Line | Assay Type | Activity Metric (e.g., GI₅₀, IC₅₀) | Result | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Future Perspectives and Emerging Research Avenues for 4 Pyrazol 1 Yl Benzenesulfonic Acid
Development of Multifunctional Derivatives with Synergistic Properties
The core structure of 4-(pyrazol-1-yl)benzenesulfonic acid serves as a versatile scaffold for developing multifunctional derivatives. By chemically modifying the pyrazole (B372694) or benzene (B151609) rings, researchers can introduce additional functional groups that impart synergistic or multiple properties to a single molecule. This approach moves beyond single-target drug design towards creating agents that can address complex processes.
A significant area of research is the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, which have shown promise as multi-target agents. nih.govrsc.org For instance, certain derivatives have been identified as potential anti-inflammatory agents by simultaneously inhibiting cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrase (CA) isoforms. nih.govrsc.orgresearchgate.net This multi-target capability is a key strategy in developing more effective treatments for complex inflammatory diseases. nih.gov
Similarly, other benzenesulfonamide (B165840) derivatives of pyrazole have been investigated for their antileishmanial activity. nih.govmdpi.comnih.gov Studies have demonstrated that specific compounds in this series exhibit an active profile against Leishmania infantum and Leishmania amazonensis, with some showing efficacy comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity. nih.govmdpi.comnih.gov The development of such derivatives represents a promising path for creating prototypes for new drugs against neglected diseases. nih.govmdpi.com
Future work will likely focus on creating hybrid molecules that combine the this compound framework with other pharmacophores to achieve enhanced or entirely new activities. The goal is to design single chemical entities that can modulate multiple biological targets, potentially leading to improved efficacy and a reduced likelihood of drug resistance.
Table 1: Examples of Multifunctional Pyrazole Derivatives and Their Activities This table is generated based on data from related sulfonamide derivatives, illustrating the potential for multifunctionalization of the core scaffold.
| Derivative Class | Target 1 | Target 2 | Target 3 | Potential Application | Reference(s) |
|---|---|---|---|---|---|
| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | COX-2 | 5-LOX | Carbonic Anhydrase | Anti-inflammatory | nih.gov, researchgate.net, rsc.org |
Advanced Characterization Techniques for In Situ Reaction Monitoring and Real-Time Analysis
Advancing the synthesis of this compound and its derivatives requires a deep understanding of reaction kinetics and mechanisms. Future research will increasingly rely on advanced characterization techniques that allow for in situ and real-time monitoring of chemical transformations.
Techniques such as Probe Electrospray Ionization Mass Spectrometry (PESI-MS) are emerging as powerful tools for real-time reaction analysis. jenergychem.com PESI-MS allows for the direct sampling and ionization of molecules from a reaction mixture, providing immediate molecular weight information without the need for chromatographic separation. jenergychem.com This could be applied to monitor the key steps in the synthesis of this compound, such as the electrophilic aromatic substitution to introduce the sulfonyl group or the cyclocondensation reaction to form the pyrazole ring. Understanding the progression of these reactions in real-time can help optimize reaction conditions, improve yields, and minimize by-product formation.
Furthermore, advanced chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) combined with photodiode array (PDA) and mass spectrometry (MS) detectors offer high resolution and sensitivity for analyzing complex mixtures. acs.org Such methods are crucial for the quality control of the final product and for identifying trace impurities that might arise during synthesis. acs.org For kinetic studies, specialized methods like the inert gas stripping technique, which has been used to study the kinetics of desulfonation in related benzenesulfonic acids, could be adapted to provide precise rate constants for both forward and reverse reactions. mdpi.com
The integration of these advanced analytical methods will provide unprecedented insight into the synthesis process, enabling more precise control and facilitating the scale-up of production.
Sustainable and Scalable Synthetic Methodologies for Industrial Relevance
For this compound to be relevant for industrial applications, the development of sustainable and scalable synthetic routes is paramount. Future research is focused on moving away from traditional, multi-step syntheses that often involve harsh reagents and generate significant waste, towards more eco-friendly and efficient processes.
Key strategies in this area include the development of one-pot reactions , where multiple synthetic steps are carried out in a single reaction vessel. nih.govnih.govmdpi.commdpi.com This approach saves time, reduces solvent usage, and simplifies purification procedures. nih.gov For example, one-pot methods have been successfully developed for various substituted pyrazoles, combining starting materials like hydrazines and dicarbonyl compounds under optimized conditions. mdpi.comrsc.org
The use of recyclable catalysts is another cornerstone of green chemistry. Nano-catalysts, such as nano-ZnO, have been shown to be highly efficient for the synthesis of pyrazole derivatives, offering advantages like excellent yields, short reaction times, and easy work-up. rsc.orgresearchgate.net Similarly, the use of ionic liquids like [Et3NH][HSO4] as a reusable and cost-effective catalyst in solvent-free conditions represents a significant step towards environmentally benign synthesis.
Moreover, research into alternative energy sources to drive reactions, such as ultrasound (sonication) and microwave irradiation , is gaining traction. researchgate.netmdpi.com These methods can accelerate reaction rates, improve yields, and often allow for reactions to be performed under milder conditions. The adoption of greener solvent systems, such as water or polyethylene (B3416737) glycol (PEG), further enhances the environmental profile of the synthesis. mdpi.com Applying these principles—one-pot synthesis, recyclable catalysts, and green reaction conditions—will be crucial for the large-scale, cost-effective, and environmentally responsible production of this compound.
Computational Design and Predictive Modeling for Novel Applications
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new molecules based on the this compound scaffold. These in silico methods allow researchers to predict the properties and potential applications of novel derivatives before they are synthesized in the lab, saving significant time and resources.
Molecular docking simulations are widely used to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. nih.govscilit.com For example, in the development of the anti-inflammatory and antileishmanial sulfonamide derivatives, molecular modeling was used to analyze the structural orientation and electronic regions of the compounds, providing insights into how they interact with their parasitic targets. nih.govresearchgate.net This information is critical for designing new derivatives with improved potency and selectivity. nih.govrsc.org
Density Functional Theory (DFT) calculations are employed to predict a wide range of molecular properties, including electronic structure, spectroscopic characteristics, and reactivity. wikipedia.org This allows for the rational design of molecules with specific electronic or optical properties for applications in materials science.
Furthermore, predictive models for pharmacokinetic properties, such as Lipinski's "rule-of-five," are used to assess the potential of a compound to be developed into an orally available drug. nih.govacs.org By calculating properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, chemists can prioritize which derivatives are most likely to have favorable bioavailability profiles. nih.govacs.org The synergy between computational prediction and experimental synthesis creates a powerful workflow for the rational design of novel compounds for a wide array of applications.
Table 2: Application of Computational Modeling in Pyrazole Derivative Design
| Computational Method | Application | Predicted Property / Outcome | Reference(s) |
|---|---|---|---|
| Molecular Modeling / Docking | Drug Design | Binding affinity, structural orientation, interaction with biological targets | nih.gov, nih.gov, scilit.com |
| Density Functional Theory (DFT) | Materials Science / Drug Design | Electronic structure, spectroscopic properties, reactivity, NLO properties | wikipedia.org |
Interdisciplinary Research Opportunities in Energy, Environmental Remediation, and Chemical Biology (non-clinical)
The unique combination of an aromatic sulfonic acid and a pyrazole ring opens up exciting possibilities for this compound in diverse, interdisciplinary fields beyond traditional medicine.
Energy Applications: The structural motifs within this compound are relevant to several energy technologies.
Fuel Cells: The sulfonic acid group is a well-known proton-conducting moiety. Sulfonated polymers, such as sulfonated poly(ether ether ketone) (SPEEK), are heavily researched as potential proton exchange membranes (PEMs) for fuel cells, offering an alternative to expensive Nafion membranes. nih.govnih.gov Metal-organic frameworks (MOFs) incorporating pyrazole and sulfonic acid groups have shown promising proton conductivity values, making them candidates for PEMFC development. acs.org
Solar Cells: In the realm of photovoltaics, pyrazole derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs) and as components in organic photovoltaic devices. researchgate.netmdpi.comresearchgate.net Separately, benzenesulfonic acid derivatives have been used as interface modifiers in perovskite solar cells to reduce defects and improve charge transport, leading to higher power conversion efficiencies. researchgate.net This suggests that derivatives of this compound could be engineered to function as bifunctional components in next-generation solar cells.
Energy Storage: Arylazopyrazole derivatives are being explored for molecular solar thermal (MOST) energy storage, where light energy is stored in chemical bonds and released later as heat. acs.org Additionally, pyrazole-based functional additives are being studied to improve the performance of high-voltage lithium-ion batteries. researchgate.net
Environmental Remediation: The chelating ability of the pyrazole nitrogen atoms can be harnessed for environmental cleanup.
Heavy Metal Sequestration: Polymers functionalized with pyridine-pyrazole ligands have demonstrated the ability to effectively remove toxic heavy metal ions such as Cu²⁺, Cd²⁺, and Cr³⁺ from wastewater. researchgate.net Derivatives of this compound could be incorporated into similar polymer backbones or sorbents for targeted metal ion extraction.
Pollutant Capture: Pyrazole-based metal-organic frameworks (MOFs) have shown high selectivity and capacity for capturing harmful indoor air pollutants like formaldehyde. nih.gov The sulfonic acid group could further enhance the functionality of such materials, for example, by improving their dispersibility in aqueous media or by adding catalytic activity for pollutant degradation.
Chemical Biology (non-clinical): In non-clinical chemical biology, the compound and its derivatives can serve as valuable research tools.
Chemosensing: Pyrazole derivatives are known to be effective ligands for coordinating with metal ions, a property that can be exploited to create chemosensors for the detection of specific cations or anions.
Corrosion Inhibition: Recent studies have shown that novel pyrazole compounds can act as effective corrosion inhibitors for carbon steel in acidic environments by forming a protective layer on the metal surface. digitellinc.com The sulfonic acid group could enhance the solubility and adhesion of such inhibitors in aqueous systems.
Q & A
Q. What are the common synthetic routes for 4-(Pyrazol-1-yl)benzenesulfonic acid and its derivatives?
The synthesis typically involves condensation reactions between pyrazole derivatives and benzenesulfonic acid precursors. For example, heating 4-hydrazinobenzenesulfonamide hydrochloride with ethyl benzoylacetate in ethanol yields 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide . Derivatives with substituted pyrazole rings (e.g., methyl or tert-butyl groups) are synthesized via similar hydrazine-based cyclization reactions, often requiring reflux conditions and recrystallization for purification .
Q. How is X-ray crystallography applied to determine the structure of this compound?
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is critical for resolving the 3D structure. For instance, the refinement of 4-(5-oxo-3-phenylpyrazol-1-yl)benzenesulfonamide revealed bond angles, torsion angles, and hydrogen-bonding networks, with amino groups acting as donors to sulfonyl oxygen atoms . Data collection involves single-crystal diffraction, followed by refinement using restraints for H-atom positions and isotropic displacement parameters .
Advanced Research Questions
Q. How to design experiments to study the role of this compound in protein oxidation and aggregation?
- Experimental Design : Use the compound as a tyrosine-selective oxidizing agent. Incubate proteins (e.g., IFNβ1a) with the compound under controlled pH and temperature. Monitor oxidation via HPLC-MS to track methionine sulfoxide and dityrosine crosslink formation .
- Controls : Include non-oxidized protein samples and use antioxidants (e.g., methionine) to validate specificity .
- Data Interpretation : Correlate oxidation levels with aggregation kinetics (via dynamic light scattering) and immunogenicity assays .
Q. How to address contradictions in spectroscopic data arising from tautomeric forms of derivatives?
Tautomerism (e.g., azo-hydrazone tautomerism in azo-linked derivatives) can lead to conflicting NMR or UV-Vis results. For example, 4-(4-imino-2-oxo-thiazolidin-5-ylazo)benzenesulfonic acid exists as a tautomer, confirmed by singlets in ¹H NMR (δ: 8.95–10.42 ppm) for N–H groups .
- Resolution Strategy : Use computational modeling (DFT) to predict tautomeric stability and compare with experimental spectra. Validate via X-ray crystallography or pH-dependent UV-Vis titration .
Q. What computational methods are used to predict the reactivity and optoelectronic properties of sulfonic acid derivatives?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and redox behavior. For example, (E)-4-((4-hydroxybenzylidene)amino)benzenesulfonic acid derivatives show bathochromic shifts in UV-Vis spectra due to extended conjugation, validated by DFT .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., albumin) to assess binding affinity and solubility .
Q. How to evaluate the antimicrobial activity of this compound derivatives?
- Methodology : Synthesize hydrazone derivatives (e.g., 4-[3-(2,4-difluorophenyl)-4-formylpyrazol-1-yl]benzoic acid) and test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution assays .
- Data Analysis : Determine minimum inhibitory concentrations (MICs) and compare with control compounds. Cross-validate via time-kill assays and SEM imaging to assess membrane disruption .
Data Contradiction Analysis
- Case Study : Discrepancies in NMR data for azo derivatives may arise from tautomerism or solvent effects. For example, tautomeric forms of 4-iminothiazolidin-2-one derivatives were resolved by combining NMR, X-ray, and computational validation .
- Recommendation : Always cross-reference spectroscopic data with crystallographic or computational evidence to resolve ambiguities .
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
